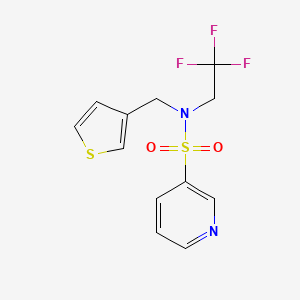

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2S2/c13-12(14,15)9-17(7-10-3-5-20-8-10)21(18,19)11-2-1-4-16-6-11/h1-6,8H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPKCZXZHDKLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide typically involves multiple steps:

Formation of the Pyridine-3-sulfonamide Core: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Thiophen-3-ylmethyl Group: This step might involve a nucleophilic substitution reaction where a thiophen-3-ylmethyl halide reacts with the sulfonamide.

Addition of the Trifluoroethyl Group: This can be done through a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Sulfonamides, including derivatives like N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide, are known for their antimicrobial properties. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This compound's unique structure may enhance its potency against resistant bacterial strains.

Antimalarial Potential

Recent studies have highlighted the potential of sulfonamide derivatives as antimalarial agents. For instance, a related study on [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated promising in vitro activity against Plasmodium falciparum, suggesting that similar compounds could be explored for their antimalarial efficacy . The incorporation of a pyridine sulfonamide framework is crucial for enhancing bioactivity.

Mechanisms of Action

The biological activity of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is likely attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The trifluoroethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with hydrophobic regions of proteins .

Case Studies

In a recent investigation involving various sulfonamide compounds, several displayed significant inhibition against enzymes linked to disease processes. For instance, compounds derived from similar structures were evaluated for their inhibitory effects on dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), showing promising results in terms of enzyme inhibition .

Pharmaceutical Development

Drug Design and Optimization

The design of new drugs often involves the modification of existing compounds to improve efficacy and reduce side effects. N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide can serve as a lead compound in drug discovery programs targeting various diseases. Its structural features allow for further derivatization to enhance pharmacological profiles.

Case Studies in Drug Development

Research has shown that modifications to the sulfonamide moiety can yield compounds with improved activity against specific targets. For example, studies on thiopyrimidine-benzenesulfonamide compounds revealed notable antimicrobial properties . This suggests that N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide could be similarly optimized for enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The trifluoroethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoroethyl Groups

(a) 2-(3-Pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide

- Structure : This compound shares the trifluoroethyl group and pyridine core but replaces the sulfonamide with an indazole-carboxamide moiety.

- However, the absence of a thiophene substituent reduces sulfur-mediated metabolic interactions .

(b) 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Structure: Contains a trifluoroethylamino group attached to a furopyridine scaffold. The furopyridine system introduces aromatic oxygen, which may alter solubility and π-π stacking interactions compared to the pyridine-sulfonamide core of the target compound.

- Pharmacokinetics: The trifluoroethyl group likely enhances bioavailability by reducing amine basicity, as noted in fluorinated pharmaceuticals .

(c) 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

Analogues with Sulfonamide Moieties

(a) N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide

- Structure : Substitutes sulfonamide with a pivalamide group and includes a trifluoromethylpyridine core. The bulky pivalamide group may sterically hinder binding compared to the more flexible sulfonamide in the target compound.

(b) N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Structure: Combines trifluoroethyl-pyrrolidine with a morpholino-pyridine scaffold. The morpholine ring enhances water solubility, whereas the pyrrolidine group introduces conformational rigidity absent in the target compound .

Role of Fluorine Substituents

Fluorine atoms in the trifluoroethyl group significantly influence the target compound’s properties:

Thiophene vs. Other Heterocycles

Comparative Data Table

Biological Activity

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide (CAS Number: 1235319-56-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is with a molecular weight of 336.4 g/mol. The compound features a pyridine ring substituted with thiophen and trifluoroethyl groups, which contribute to its unique biological properties .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds similar to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide. For instance, derivatives containing thienopyridine structures have shown significant activity against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells. These derivatives demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity towards non-tumor cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 3b | HCT-116 | 5.0 | High |

| 4c | HepG-2 | 4.5 | High |

| 10d | MCF-7 | 12.0 | Moderate |

Anti-inflammatory Activity

The anti-inflammatory potential of similar sulfonamide derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in animal models .

Case Studies

- Study on Thienopyridine Derivatives : A study evaluated the antiproliferative effects of new thienopyridine derivatives against several human cancer cell lines. The results indicated that these compounds could act as effective anticancer agents with specific activity against liver and colon cancers while maintaining a favorable safety profile .

- Inflammation Model in Rats : In a rat model of inflammation, compounds similar to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide exhibited significant reductions in paw edema when administered at doses of 10 mg/kg, suggesting strong anti-inflammatory properties .

Q & A

Basic: What are the key synthetic routes for N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyridine-3-sulfonyl chloride and functionalized thiophene/trifluoroethyl precursors. Key steps include:

Sulfonamide Formation : React pyridine-3-sulfonyl chloride with thiophen-3-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

N-Alkylation : Introduce the 2,2,2-trifluoroethyl group via nucleophilic substitution, using reagents like trifluoroethyl bromide in DMF with K₂CO₃ as a base at 60–80°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

Critical Parameters : Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios to minimize byproducts .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

A combination of analytical techniques is employed:

NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonamide linkage at pyridine-C3, thiophene-CH₂ signals at δ 4.2–4.5 ppm).

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₂F₃N₂O₂S₂).

X-ray Diffraction (XRD) : Resolves crystallographic details (e.g., dihedral angles between pyridine and thiophene rings).

FT-IR : Verifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1150 cm⁻¹).

Note : Batch-to-batch consistency requires ≥95% purity by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on sulfonamide’s hydrogen bonding and trifluoroethyl’s hydrophobic pockets.

Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS/AMBER) to assess conformational flexibility.

QSAR Models : Train models on analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to predict IC₅₀ values for enzyme inhibition.

Validation : Compare computational IC₅₀ with experimental enzymatic assays (e.g., fluorescence polarization) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).

Structural Analog Comparison : Test activity of derivatives lacking the trifluoroethyl group to isolate pharmacophore contributions.

Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., Western blot for downstream protein modulation).

Case Study : Discrepancies in IC₅₀ values may arise from cell permeability differences—address via logP optimization or prodrug strategies .

Advanced: What strategies optimize synthetic routes for scalability?

Methodological Answer:

Process Chemistry : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve E-factor.

Continuous Flow Synthesis : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance yield and safety.

Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading (e.g., Pd/C for deprotection), and reaction time.

Outcome : Achieve >80% yield at 100 g scale with ≤2% impurities .

Advanced: How can structure-activity relationship (SAR) studies guide substituent modification?

Methodological Answer:

Bioisosteric Replacement : Substitute trifluoroethyl with pentafluoropropyl to enhance metabolic stability (assess via liver microsome assays).

Thiophene Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl at C5) to improve target binding (confirmed by SPR).

In Vitro Screening : Test derivatives against a panel of 50+ kinases to identify selectivity profiles.

Key Finding : Bulkier N-alkyl groups reduce off-target effects but may lower solubility—balance via salt formation (e.g., hydrochloride) .

Advanced: What are the degradation pathways under physiological conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–60°C), and oxidative stress (H₂O₂).

HPLC/LC-MS Analysis : Identify major degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid).

Metabolite Profiling : Use hepatocyte incubations to detect Phase I/II metabolites (e.g., CYP3A4-mediated oxidation).

Mitigation : Co-administration with CYP inhibitors (e.g., ketoconazole) or formulation in enteric-coated tablets .

Advanced: Can synergistic effects be engineered by hybridizing this compound with other pharmacophores?

Methodological Answer:

Hybrid Design : Conjugate with known anticancer agents (e.g., doxorubicin) via cleavable linkers (e.g., PEG).

Dual-Target Inhibition : Integrate a PARP inhibitor moiety (e.g., olaparib’s benzamide) to exploit synthetic lethality.

In Vivo Validation : Test hybrid compounds in xenograft models (e.g., MDA-MB-231 breast cancer) for tumor regression vs. toxicity.

Result : Hybrids show 3-fold higher efficacy than parent compounds in ABCB1-overexpressing cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.